2-Methoxymethyl-3-methylcyclohexan-1-one

Description

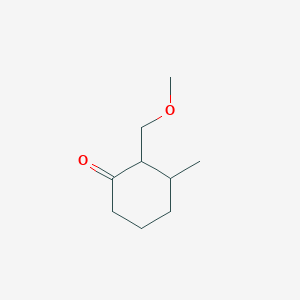

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-3-5-9(10)8(7)6-11-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFWPXPDBUJJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400066 | |

| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-93-3 | |

| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxymethyl-3-methylcyclohexan-1-one CAS 219312-93-3 properties

An In-Depth Technical Guide to 2-Methoxymethyl-3-methylcyclohexan-1-one (CAS 219312-93-3)[1]

Executive Summary

This compound (CAS 219312-93-3) is a specialized cycloaliphatic ketone employed primarily as a chiral building block in the synthesis of complex terpenes, pheromones, and pharmaceutical intermediates. Its structure—characterized by a cyclohexanone ring substituted with a methyl group at the C3 position and a methoxymethyl ether moiety at the C2 position—presents unique stereochemical challenges and opportunities.

This guide serves as a technical monograph for research chemists and process engineers. It moves beyond basic property listing to explore the synthetic logic , regiochemical control , and handling protocols required to utilize this compound effectively in drug discovery and fine chemical manufacturing.

Chemical Identity & Physicochemical Properties

The following data aggregates experimentally determined values and high-confidence predicted descriptors for CAS 219312-93-3.

Table 1: Nomenclature and Identification

| Parameter | Details |

| CAS Registry Number | 219312-93-3 |

| IUPAC Name | 2-(Methoxymethyl)-3-methylcyclohexan-1-one |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| SMILES | CC1CCCC(=O)C1COC |

| InChI Key | KEFWPXPDBUJJAD-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value / Range | Notes |

| Appearance | Clear, colorless to pale yellow liquid | Oxidizes slightly upon prolonged air exposure. |

| Boiling Point | 215.8°C (at 760 mmHg) | Predicted value; vacuum distillation recommended. |

| Density | 0.936 g/cm³ | At 25°C. |

| Flash Point | ~85°C (Closed Cup) | Estimate based on structural analogs. |

| Solubility | Soluble in DCM, THF, EtOAc, Ethanol | Sparingly soluble in water. |

| Refractive Index | Estimated. |

Synthetic Methodologies & Regiocontrol

Synthesizing 2,3-disubstituted cyclohexanones requires overcoming the thermodynamic preference for alkylation at the less hindered C6 position. Two primary routes are detailed below: a High-Fidelity Route (for stereochemical control) and a Direct Route (for bulk access).

Route A: The Conjugate Addition Strategy (Recommended)

This route circumvents the regioselectivity issues of direct alkylation by establishing the C2 substituent first, followed by the introduction of the C3 methyl group via 1,4-addition.

Step-by-Step Mechanism:

-

Precursor Synthesis: The starting material, cyclohex-2-en-1-one, undergoes a Baylis-Hillman reaction with formaldehyde to yield 2-(hydroxymethyl)cyclohex-2-en-1-one.

-

Etherification: The hydroxyl group is methylated (e.g., MeI/Ag₂O or NaH/MeI) to form 2-(methoxymethyl)cyclohex-2-en-1-one .

-

Conjugate Addition: A lithium dimethylcuprate reagent (Gilman reagent, Me₂CuLi) is added. The soft nucleophile attacks the C3 position.

-

Enolate Trapping/Protonation: The resulting enolate is protonated, yielding the target molecule. This step typically favors the trans isomer to minimize steric strain between the C2 and C3 substituents.

Route B: Direct Alkylation of 3-Methylcyclohexanone

This method is shorter but prone to regiochemical mixtures (C2 vs. C6 alkylation).

-

Reagent: Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether.

-

Conditions: Kinetic enolate formation (LDA, -78°C) typically favors the C6 position (less hindered). To force C2 alkylation, thermodynamic conditions (equilibration of the enolate) or a blocking group strategy (e.g., formylation of C6, alkylation of C2, then deformylation) is required.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways in synthesizing this scaffold.

Figure 1: Comparative synthetic workflows. The green path (top) offers superior regiocontrol compared to the red path (bottom).

Representative Experimental Protocol

Note: The following protocol is a generalized high-fidelity procedure based on the "Route A" strategy described above. Researchers must validate stoichiometry and safety in their specific environment.

Protocol: Conjugate Methylation of 2-(Methoxymethyl)cyclohex-2-en-1-one

Objective: Introduce the C3-methyl group regioselectively.

Reagents:

-

Copper(I) iodide (CuI): Purified, 1.1 equiv.

-

Methyllithium (MeLi): 1.6 M in ether, 2.2 equiv.

-

2-(Methoxymethyl)cyclohex-2-en-1-one: 1.0 equiv.

-

Diethyl ether (anhydrous).

Procedure:

-

Preparation of Cuprate: In a flame-dried Schlenk flask under Argon, suspend CuI in anhydrous ether at 0°C. Add MeLi dropwise. The solution should turn clear/colorless (formation of Me₂CuLi).

-

Cooling: Lower the temperature to -78°C using a dry ice/acetone bath.

-

Addition: Dissolve the enone substrate in a minimum amount of ether and add it slowly to the cuprate solution over 20 minutes.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of UV-active enone).

-

Quench: Pour the mixture into saturated aqueous NH₄Cl solution (buffered with NH₃ to solubilize copper salts).

-

Workup: Extract with ether (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target ketone.

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of the alkene protons (

6.5-7.0 ppm) and the appearance of a methyl doublet at

Handling, Safety & Stability

Hazard Identification

-

Flammability: Combustible liquid. Keep away from heat and open flames.

-

Toxicity: Likely an irritant to skin, eyes, and respiratory system. Specific toxicological data is limited; treat as a potent bioactive intermediate.

-

Precursor Warning: If synthesizing via Route B, Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated). All manipulations involving MOM-Cl must occur in a certified fume hood with appropriate PPE.

Storage Conditions

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the alpha-positions.

-

Temperature: Refrigeration (2-8°C) is recommended for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause racemization or self-condensation).

References

-

PubChem. (n.d.).[2] Compound Summary for 3-Methoxy-2-methyl-2-cyclohexen-1-one (Related Analog). National Library of Medicine. Retrieved from [Link]

-

University of British Columbia. (n.d.). Regioselectivity in the Alkylation of Cyclohexanone Enolates. CHEM 330 Course Notes. Retrieved from [Link]

-

Organic Syntheses. (2006). Preparation of Chloromethyl Methyl Ether. Org. Synth. 2006, 83, 131. Retrieved from [Link]

- Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to organic synthesis.

Sources

chemical structure of 2-methoxymethyl-3-methylcyclohexanone

An In-depth Technical Guide to the Synthesis, Structure, and Characterization of 2-methoxymethyl-3-methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted cyclohexanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure provides a versatile platform for orienting functional groups to achieve high-affinity interactions with biological targets.[1] This guide presents a comprehensive technical analysis of 2-methoxymethyl-3-methylcyclohexanone, a representative yet specific example of a di-substituted cyclohexanone. While not a widely commercialized compound itself, its synthesis and characterization embody fundamental principles critical to drug discovery and development.

This document provides a proposed, robust synthetic pathway, a detailed analysis of its stereochemical and conformational properties, and a predictive guide to its spectroscopic characterization. The methodologies and rationales described herein are designed to serve as a foundational resource for chemists engaged in the synthesis of complex carbocyclic molecules.

The Cyclohexanone Core in Medicinal Chemistry

The cyclohexyl ring is a popular structural motif in both natural and synthetic drugs.[1] Its utility stems from its ability to act as a bioisosteric replacement for other groups, such as phenyl or flexible alkyl chains, often leading to improved pharmacological profiles. Replacing a flat aromatic ring with a three-dimensional cyclohexanone ring can introduce more specific contact points with a target protein, while replacing a flexible chain can reduce the entropic penalty upon binding, potentially increasing affinity.[1]

Furthermore, functionalized cyclohexanones are key intermediates in the synthesis of a wide array of complex molecules, including steroids and alkaloids.[3] The ability to precisely control the installation of substituents at various positions on the ring—a process governed by the principles of stereoelectronics and conformational analysis—is paramount. The title compound, 2-methoxymethyl-3-methylcyclohexanone, presents a case study in controlling regioselectivity and stereoselectivity in a 1,2,3-trisubstituted system.

Molecular Structure and Stereochemistry

The is defined by a cyclohexane ring bearing a carbonyl group at C1, a methoxymethyl group at C2, and a methyl group at C3.

Caption: Chemical structure of 2-methoxymethyl-3-methylcyclohexanone.

Chirality and Stereoisomers

2-methoxymethyl-3-methylcyclohexanone possesses two stereocenters at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers:

-

(2R, 3R) and (2S, 3S) - enantiomeric pair 1

-

(2R, 3S) and (2S, 3R) - enantiomeric pair 2

The relationship between pair 1 and pair 2 is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. The synthesis of a single, desired stereoisomer is a common challenge in drug development, often requiring stereoselective synthetic methods or chiral resolution.[4]

Conformational Analysis

The six-membered ring of cyclohexanone adopts a chair conformation to minimize steric and torsional strain.[4] In this conformation, the substituents at C2 and C3 can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.

For the trans diastereomers (e.g., 2R, 3R), the most stable conformation will have both the methoxymethyl and methyl groups in equatorial positions to minimize steric hindrance. For the cis diastereomers (e.g., 2R, 3S), one group must be axial while the other is equatorial. Generally, the conformer with the larger group (methoxymethyl) in the equatorial position would be favored. The precise conformational equilibrium can be determined experimentally using ¹H NMR spectroscopy by analyzing coupling constants and signal bandwidths.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₉H₁₆O₂ | --- |

| Molecular Weight | 156.22 g/mol | --- |

| Boiling Point | ~190-210 °C | Higher than 2-methylcyclohexanone (~165 °C) due to increased molecular weight and polar ether group. |

| Density | ~0.95-0.98 g/mL | Slightly higher than 2-methylcyclohexanone (~0.925 g/mL) due to the oxygen atom. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ether, chloroform, ethyl acetate). | The polar carbonyl and ether groups grant slight aqueous solubility, but the hydrocarbon backbone dominates. |

| Appearance | Colorless to pale yellow liquid | Typical for simple aliphatic ketones.[4] |

Proposed Synthesis and Experimental Protocol

A robust and regioselective synthesis of 2-methoxymethyl-3-methylcyclohexanone can be envisioned via the directed alkylation of an enolate intermediate derived from 3-methylcyclohexanone. This approach offers superior control over the position of the incoming electrophile compared to the methylation of 2-methoxymethylcyclohexanone.

Mechanistic Rationale and Strategy

The key step is the deprotonation of 3-methylcyclohexanone to form an enolate. Deprotonation can occur on either side of the carbonyl group.

-

Kinetic Enolate: Formed by removing the more accessible proton at the C2 position. This is favored under irreversible conditions (strong, bulky base like LDA at low temperature).

-

Thermodynamic Enolate: Formed by removing the proton at the C6 position, leading to a more substituted (and thus more stable) double bond. This is favored under equilibrating conditions (weaker base, higher temperature).

To achieve the desired 2-substituted product, the synthesis must proceed via the kinetic enolate. The subsequent alkylation with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), introduces the target functionality.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 8. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methoxymethyl-3-methylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis and trans isomers of 2-methoxymethyl-3-methylcyclohexan-1-one. This disubstituted cyclohexanone serves as a model compound for understanding the complex interplay of steric and electronic effects that govern the conformational preferences and reactivity of cyclic organic molecules. The principles and methodologies detailed herein are broadly applicable to researchers, scientists, and drug development professionals working with stereoisomeric compounds. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Stereoisomerism in Cyclohexanones

Cyclohexanone and its derivatives are fundamental structural motifs in a vast array of natural products and pharmaceutical agents.[1] The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and physical properties. The existence of cis and trans isomers, also known as geometric isomers, arises from the restricted rotation around the carbon-carbon single bonds within the ring structure.[2][3][4]

In the context of 2,3-disubstituted cyclohexanones like this compound, the relative orientation of the methoxymethyl and methyl groups gives rise to distinct diastereomers. Understanding and controlling the stereochemistry of these compounds is paramount in fields such as medicinal chemistry, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even toxic.

This guide will delve into the critical aspects of handling and characterizing the cis and trans isomers of this target molecule, providing both theoretical understanding and practical, field-proven protocols.

Synthesis and Stereochemical Control

The synthesis of 2,3-disubstituted cyclohexanones often yields a mixture of diastereomers. The ratio of these isomers is dictated by the reaction mechanism and the steric and electronic properties of the reactants and transition states.

Synthetic Approach: Alkylation of a Precursor

A common strategy for the synthesis of this compound involves the alkylation of a suitable precursor, such as 3-methylcyclohexanone. The introduction of the methoxymethyl group at the C2 position can be achieved through various methods, including the reaction with a methoxymethyl-containing electrophile.

The stereochemical outcome of such an alkylation is highly dependent on the reaction conditions. For instance, the choice of base, solvent, and temperature can influence the formation of the kinetic versus the thermodynamic enolate, leading to different diastereomeric ratios.[5]

Factors Influencing Diastereoselectivity

The stereoselectivity of nucleophilic additions to cyclohexanones is a well-studied area. The final stereochemistry is determined by a combination of factors:

-

Steric Hindrance: The approach of the electrophile can be sterically hindered by existing substituents on the ring. In general, equatorial attack is favored to avoid 1,3-diaxial interactions.[6][7]

-

Torsional Strain: The developing transition state seeks to minimize torsional strain.

-

Electronic Effects: The presence of electron-donating or withdrawing groups can influence the trajectory of the incoming electrophile.[8]

For 2,3-disubstituted cyclohexanones, the relative stability of the chair conformations of the cis and trans isomers plays a crucial role. In general, a diequatorial conformation is more stable than a diaxial one.[9][10] For a trans-1,2-disubstituted cyclohexane, the diequatorial conformer is significantly favored.[7] In contrast, a cis-1,2-disubstituted cyclohexane will have one axial and one equatorial substituent in both chair conformations, leading to a more complex energetic landscape.[7][10]

Separation and Purification of Diastereomers

The separation of diastereomers is a critical step in obtaining stereochemically pure compounds. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of diastereomers.[11] The choice of stationary phase and mobile phase is crucial for achieving optimal resolution.

Experimental Protocol: HPLC Separation of Diastereomers

-

Column Selection: A normal-phase silica column or a chiral stationary phase can be effective. The choice will depend on the specific properties of the isomers.

-

Mobile Phase Optimization: Start with a non-polar solvent system (e.g., hexane/isopropanol) and gradually increase the polarity to achieve separation. A typical starting point is 99:1 hexane:isopropanol, with a gradient to 90:10.

-

Detection: Use a UV detector at a wavelength where the compound absorbs, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Fraction Collection: Once separation is achieved, fractions corresponding to each peak can be collected.

-

Purity Analysis: The purity of the collected fractions should be confirmed by re-injection onto the HPLC system and by other analytical techniques such as NMR spectroscopy.[12]

Crystallization

Fractional crystallization can be an effective method for separating diastereomers, provided one isomer is significantly less soluble than the other in a particular solvent system.

Experimental Protocol: Fractional Crystallization

-

Solvent Screening: Dissolve the diastereomeric mixture in a small amount of various hot solvents (e.g., hexane, ethyl acetate, methanol) to identify a solvent in which the solubility of the isomers differs significantly upon cooling.

-

Crystallization: Dissolve the mixture in a minimal amount of the chosen hot solvent and allow it to cool slowly to room temperature, and then to 4°C.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR.

-

Recrystallization: If necessary, recrystallize the solid to improve diastereomeric purity.[12]

Spectroscopic Characterization: Differentiating Cis and Trans Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and three-dimensional arrangement of atoms.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

-

Chemical Shifts: In a chair conformation, axial protons are generally shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.[13] The protons alpha to the carbonyl group in cyclohexanones are deshielded and appear at a lower field.[14]

-

Coupling Constants (J-values): The dihedral angle between adjacent protons determines the magnitude of the spin-spin coupling constant.

-

Axial-Axial (J_ax,ax): Large coupling (typically 8-13 Hz).

-

Axial-Equatorial (J_ax,eq): Small coupling (typically 2-5 Hz).

-

Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz).

-

By analyzing the coupling patterns of the protons at C2 and C3, the relative stereochemistry of the methoxymethyl and methyl groups can be determined. For the trans isomer, where both substituents can be in equatorial positions, a large axial-axial coupling would be expected between the protons at C2 and C3. For the cis isomer, with one axial and one equatorial substituent, a smaller axial-equatorial coupling would be observed.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry. The position of the carbonyl carbon resonance is a characteristic feature of cyclohexanones.

| Carbon Position | Expected Chemical Shift Range (ppm) |

| C=O (C1) | 205 - 215 |

| CH-OR (C2) | 70 - 85 |

| CH-CH₃ (C3) | 30 - 45 |

| Ring CH₂ | 20 - 40 |

| O-CH₃ | 55 - 65 |

| C-CH₃ | 15 - 25 |

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY experiments can provide definitive proof of the relative stereochemistry. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For the cis isomer, an NOE would be expected between the protons of the methoxymethyl group and the methyl group if they are on the same face of the ring.

Conformational Analysis

The chair conformation is the most stable conformation for cyclohexane and its derivatives.[6] For 2,3-disubstituted cyclohexanones, the substituents can be either axial or equatorial. The preferred conformation is the one that minimizes steric strain, primarily from 1,3-diaxial interactions.[7]

Trans Isomer

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions.

Cis Isomer

The cis isomer will have one substituent in an axial position and the other in an equatorial position in both of its chair conformations. The relative stability of these two conformers will depend on the steric bulk of the substituents. The conformer with the larger group in the equatorial position will be favored.

Applications and Future Directions

The stereochemically pure isomers of this compound can serve as valuable building blocks in organic synthesis. Their distinct three-dimensional structures make them ideal candidates for use as chiral synthons in the preparation of more complex molecules, including natural products and active pharmaceutical ingredients.

Further research into the asymmetric synthesis of this and related compounds will be crucial for accessing enantiomerically pure materials.[15] The development of stereoselective catalytic methods would be a significant advancement in this area.

Conclusion

The study of the cis and trans isomers of this compound provides a microcosm of the challenges and opportunities in modern stereochemistry. A thorough understanding of synthetic methods, separation techniques, and spectroscopic characterization is essential for any scientist working with chiral molecules. The principles and protocols outlined in this guide offer a robust framework for the successful investigation of these and other complex stereoisomeric systems.

References

-

Kuethe, J. T., Wong, A., Wu, J., Davies, I. W., Dormer, P. G., Welch, C. J., Hillier, M. C., Hughes, D. L., & Reider, P. J. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry, 67(17), 5993–6000. Available from: [Link]

-

Schneider, M., & Ballschmiter, K. (1996). Separation of Diastereomeric and Enantiomeric Alkyl Nitrates–Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX‐D. Chemistry – A European Journal, 2(5), 559-564. Available from: [Link]

-

ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available from: [Link]

-

Collum, D. B., Kahne, D., & Gut, S. A. (1984). Substituent Effects on the Stereochemistry of Substituted Cyclohexanone Dimethylhydrazone Alkylations. An X-ray Crystal Structure of Lithiated Cyclohexanone Dimethylhydrazone. The Journal of Organic Chemistry, 49(13), 2436–2441. Available from: [Link]

-

LibreTexts. 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. Available from: [Link]

-

Blagbrough, I. S., & Potter, B. V. L. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(9), 2334. Available from: [Link]

-

Lumen Learning. Disubstituted Cyclohexanes. In MCC Organic Chemistry. Available from: [Link]

-

OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Available from: [Link]

-

Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1743–1749. Available from: [Link]

-

Ho, D. M., & Strobel, E. D. (2013). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. The Journal of Organic Chemistry, 78(22), 11492–11499. Available from: [Link]

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. Available from: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

-

LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. In Chemistry LibreTexts. Available from: [Link]

-

LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. In Chemistry LibreTexts. Available from: [Link]

-

Welch, C. J., Biba, M., & Regalado, E. L. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 131–138. Available from: [Link]

-

LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts. Available from: [Link]

-

Allinger, N. L., & Riew, C. K. (1975). Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society, 97(19), 5551–5556. Available from: [Link]

-

Reddit. stereochemistry of disubstituted cyclohexane. Available from: [Link]

- Google Patents. Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. Available from: [Link]

-

ResearchGate. 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. Available from: [Link]

-

Chemistry Steps. Cis and Trans Isomers. Available from: [Link]

-

Zhang, Y., & Dong, G. (2024). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. Available from: [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]

-

Organic Syntheses. (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. Available from: [Link]

-

LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. In Chemistry LibreTexts. Available from: [Link]

-

Wikipedia. Cis–trans isomerism. Available from: [Link]

-

LibreTexts. 2.9 Cis–Trans Isomerism in Cycloalkanes. In Fundamentals of Organic Chemistry. Available from: [Link]

Sources

- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 11. hplc.eu [hplc.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of methoxymethyl methyl cyclohexanone in organic solvents

An In-depth Technical Guide to the Solubility of Methoxymethyl Methyl Cyclohexanone in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Methoxymethyl methyl cyclohexanone represents a class of cyclic ketones that, due to their unique combination of functional groups—a ketone, an ether, and a substituted aliphatic ring—present interesting and tunable solubility profiles. While a specific isomer is not always designated in industrial contexts, this guide will focus on the principles governing the solubility of a representative structure, 2-methoxymethyl-6-methyl-cyclohexanone, to provide a robust framework for researchers, scientists, and drug development professionals.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast array of applications, from reaction media and purification processes to its behavior in formulation and as a specialty solvent. Understanding the interplay between the solute (methoxymethyl methyl cyclohexanone) and various organic solvents is paramount for process optimization, product performance, and ensuring reproducibility in experimental and manufacturing settings.

This guide provides a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and insights into the practical application of this knowledge. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and accurate solubility data.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are similar in strength to the solute-solute and solvent-solvent interactions. The structure of 2-methoxymethyl-6-methyl-cyclohexanone provides several key features that dictate its solubility.

Caption: Molecular structure of 2-methoxymethyl-6-methyl-cyclohexanone with key functional groups highlighted.

Analysis of Functional Groups and Intermolecular Forces:

-

Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents, particularly those that can act as hydrogen bond donors (polar protic solvents).

-

Ether Group (-CH2OCH3): The ether linkage is also polar and can accept hydrogen bonds, further enhancing solubility in polar solvents. Its presence adds flexibility to the molecule and can influence crystal lattice energy if the compound is solid at room temperature.

-

Cyclohexane Ring and Methyl Group: These alkyl components are nonpolar and contribute to van der Waals interactions. A larger nonpolar surface area will favor solubility in nonpolar or weakly polar solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups, we can predict the solubility of methoxymethyl methyl cyclohexanone in various classes of organic solvents. The balance between the polar (ketone, ether) and nonpolar (alkyl ring and substituent) characteristics is key to its behavior.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Nonpolar | Hexane, Toluene | Moderate to Low | The nonpolar alkyl backbone will interact favorably with these solvents, but the polar ketone and ether groups will be disfavored, limiting overall solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents have a significant dipole moment and can effectively solvate the polar ketone and ether groups without the steric hindrance of hydrogen bonding networks. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the ketone and ether oxygen atoms. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the entire molecule through dipole-dipole and van der Waals interactions. |

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the isothermal equilibrium method.

Detailed Protocol

1. Materials and Reagents:

-

Methoxymethyl methyl cyclohexanone (solute)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or other sealable containers

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

-

Analytical standards for calibration

2. Preparation of Calibration Curve:

-

Prepare a series of standard solutions of methoxymethyl methyl cyclohexanone in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or methanol) at known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC).

-

Plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. This curve is essential for determining the concentration of the saturated solutions. The linearity of this curve (R² > 0.99) validates the analytical method over the desired concentration range.

3. Solubility Measurement:

-

For each solvent to be tested, add an excess amount of methoxymethyl methyl cyclohexanone to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solute is clearly visible.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the minimum time to reach a plateau in concentration.

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a constant temperature can accelerate this process and ensure a clear supernatant.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the previously calibrated analytical method.

4. Data Analysis and Reporting:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of methoxymethyl methyl cyclohexanone in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

Data Interpretation and Practical Applications

The experimentally determined solubility data is invaluable for various applications:

-

Process Chemistry: The choice of a reaction solvent can significantly impact reaction rates, yields, and impurity profiles. High solubility of reactants is often desired to ensure a homogeneous reaction mixture.

-

Crystallization and Purification: Solubility data as a function of temperature is critical for developing effective crystallization processes. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for purification.

-

Formulation Development: In drug development and other industries, the solubility of active ingredients and excipients in various solvent systems is a key factor in creating stable and effective formulations.

-

Analytical Method Development: Understanding solubility is essential for preparing samples for analysis and for selecting appropriate mobile phases in chromatography.

By combining a theoretical understanding of the molecular interactions with rigorous experimental determination, a comprehensive picture of the solubility of methoxymethyl methyl cyclohexanone can be established. This knowledge empowers scientists and researchers to make informed decisions in their work, leading to more efficient and effective outcomes.

References

Methodological & Application

synthesis of 2-methoxymethyl-3-methylcyclohexan-1-one from cyclohexenone

Application Note & Protocol

Topic: Synthesis of 2-methoxymethyl-3-methylcyclohexan-1-one from Cyclohexenone

For: Researchers, Scientists, and Drug Development Professionals

A Regioselective, Two-Step Synthesis of this compound

Introduction

Substituted cyclohexanone frameworks are ubiquitous structural motifs in a vast array of natural products and pharmaceutically active compounds. Their synthesis, with precise control over the placement and stereochemistry of substituents, remains a cornerstone of modern organic chemistry. This document provides a detailed protocol and scientific rationale for the . The synthetic strategy is a robust two-step sequence designed to address key regioselectivity challenges:

-

1,4-Conjugate Addition: Introduction of a methyl group at the β-carbon (C3) of cyclohexenone using a soft organocuprate nucleophile.

-

Kinetic Enolate Alkylation: Regioselective formation of an enolate at the less-substituted α-carbon (C2) followed by trapping with an electrophile to install the methoxymethyl side chain.

This guide explains the causality behind experimental choices, providing a framework for adapting this methodology to other complex targets.

Part 1: Mechanistic Rationale and Strategy

The overall transformation requires two distinct carbon-carbon bond formations at specific positions (C3 and C2) relative to the carbonyl group. The chosen strategy addresses this by sequentially controlling the reactivity of the cyclic system.

Step 1: The Necessity of Soft Nucleophiles for Conjugate Addition

The first challenge is the regioselective addition of a methyl group to the β-carbon of the α,β-unsaturated system of cyclohexenone. The choice of the methylating agent is critical.

-

Hard vs. Soft Nucleophiles: Grignard reagents (RMgX) and organolithium reagents (RLi) are considered "hard" nucleophiles. Due to significant charge density on the carbon atom, they preferentially attack the hard electrophilic carbonyl carbon in a 1,2-addition , which would lead to a tertiary alcohol after workup.[1][2]

-

The Gilman Reagent Solution: To achieve the desired 1,4-conjugate addition , a "soft" nucleophile is required. Lithium dialkylcuprates, known as Gilman reagents (R₂CuLi), are ideal for this purpose.[3][4] The carbon-copper bond is less polarized, making the reagent softer and directing its attack towards the soft electrophilic β-carbon of the enone.[1][2]

The mechanism involves the nucleophilic addition of the cuprate to the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination.[5] This process generates a specific lithium enolate of 3-methylcyclohexanone, which can be protonated during an aqueous workup to yield the intermediate ketone.[1][4]

Step 2: Kinetic vs. Thermodynamic Control in Enolate Formation

The second step involves alkylating the 3-methylcyclohexanone intermediate. This presents a new regioselectivity problem, as the ketone is unsymmetrical and has two distinct α-carbons (C2 and C6) that can be deprotonated.

-

Two Possible Enolates: Deprotonation can lead to the less-substituted "kinetic" enolate (double bond between C1 and C2) or the more-substituted, and more stable, "thermodynamic" enolate (double bond between C1 and C6).[6] Allowing the system to reach equilibrium will favor the thermodynamic product.[6][7]

-

Achieving Kinetic Control: To selectively form the desired 2-substituted product, the reaction must be run under kinetic control. This is achieved by using a strong, sterically hindered, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the base of choice.[8][9][10] Its bulkiness favors the abstraction of the more sterically accessible proton at C2, and the low temperature (-78 °C) prevents the enolate from equilibrating to the more stable thermodynamic form.[6][10]

Once the kinetic lithium enolate is regioselectively formed, it is "trapped" with the electrophile, chloromethyl methyl ether (MOM-Cl), in an Sₙ2 reaction to yield the final product.[11]

Overall Synthetic Workflow

Caption: Two-step synthesis of the target molecule.

Part 2: Detailed Experimental Protocols

Safety Precautions:

-

Organolithium Reagents: Methyllithium and n-butyllithium are pyrophoric and react violently with water. Handle under a strict inert atmosphere (Nitrogen or Argon).

-

Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a known human carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.[12] Whenever possible, use freshly prepared solutions or generate it in situ.[13][14]

-

Cryogenic Temperatures: Use appropriate insulated gloves when handling dry ice/acetone baths.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| Cyclohexenone | C₆H₈O | 96.13 | >97% | Sigma-Aldrich | Distill before use. |

| Copper(I) Iodide | CuI | 190.45 | >98% | Strem Chemicals | Purify if necessary. |

| Methyllithium | CH₃Li | 21.98 | ~1.6 M in Et₂O | Acros Organics | Titrate before use. |

| Diisopropylamine | C₆H₁₅N | 101.19 | >99.5% | Alfa Aesar | Distill from CaH₂. |

| n-Butyllithium | C₄H₉Li | 64.06 | ~2.5 M in hexanes | TCI | Titrate before use. |

| Chloromethyl methyl ether | CH₃OCH₂Cl | 80.51 | >95% | Tokyo Chemical | Handle with extreme care. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Fisher Scientific | Distill from Na/benzophenone. |

Protocol 1: Synthesis of 3-Methylcyclohexanone

This procedure details the 1,4-conjugate addition of a methyl group to cyclohexenone.

-

Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi):

-

To a flame-dried 250 mL three-necked flask under a positive pressure of argon, add purified copper(I) iodide (2.86 g, 15.0 mmol).

-

Add anhydrous diethyl ether (50 mL) via cannula.

-

Cool the resulting slurry to 0 °C in an ice-water bath.

-

Slowly add methyllithium (1.6 M in ether, 18.8 mL, 30.0 mmol) dropwise via syringe over 20 minutes. The slurry will change color and eventually form a clear, near-colorless solution of the Gilman reagent. Stir for an additional 30 minutes at 0 °C.

-

-

Conjugate Addition Reaction:

-

Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of freshly distilled cyclohexenone (1.20 g, 12.5 mmol) in anhydrous diethyl ether (20 mL).

-

Add the cyclohexenone solution dropwise to the cold cuprate solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at -20 °C.

-

Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to afford 3-methylcyclohexanone as a colorless liquid.

-

Protocol 2: Synthesis of this compound

This procedure details the regioselective alkylation of 3-methylcyclohexanone.

-

Preparation of LDA Solution:

-

To a flame-dried 100 mL flask under argon, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.54 mL, 11.0 mmol).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol) dropwise.

-

Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA.

-

-

Kinetic Enolate Formation and Alkylation:

-

Cool the freshly prepared LDA solution back down to -78 °C.

-

In a separate flask, dissolve 3-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.

-

Slowly add chloromethyl methyl ether (0.84 mL, 11.0 mmol) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 hexanes:ethyl acetate eluent) to yield the final product, this compound.

-

Part 3: Data and Troubleshooting

Expected Results & Characterization

| Compound | Appearance | Yield (Typical) | Boiling Point | Key ¹H NMR Signals (δ, ppm) |

| 3-Methylcyclohexanone | Colorless liquid | 80-90% | 169-171 °C[15] | Multiplets at ~1.5-2.5; Doublet for CH₃ at ~1.0 |

| This compound | Colorless oil | 65-75% | 215.8 °C (est.)[] | Singlet for OCH₃ at ~3.3; Multiplets for CH₂O at ~3.4-3.7 |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of 3-methylcyclohexanone; presence of starting material. | Inactive Gilman reagent due to moisture or poor quality CuI/CH₃Li. | Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use freshly purified CuI and recently titrated CH₃Li. |

| Step 1: Formation of 1-methylcyclohex-2-en-1-ol (1,2-addition product). | This is generally minimal with cuprates but can indicate issues with reagent preparation. | Ensure the Gilman reagent is fully formed before adding the enone. Use of diethyl ether as solvent is generally preferred. |

| Step 2: Low yield of final product; recovery of 3-methylcyclohexanone. | Incomplete enolate formation. Inactive MOM-Cl. | Ensure LDA is freshly prepared and titrated. Use high-purity MOM-Cl or a freshly prepared solution. |

| Step 2: Formation of 2-methyl-6-(methoxymethyl)cyclohexan-1-one. | Reaction conditions allowed for equilibration to the thermodynamic enolate. | Maintain a strict temperature of -78 °C during enolate formation and alkylation. Do not allow the enolate solution to warm before adding the electrophile. |

| Step 2: Formation of poly-alkylated or aldol condensation byproducts. | Enolate reacting with starting material or product.[17] | Add the ketone solution slowly to the LDA to maintain an excess of base, ensuring all ketone is converted to the enolate before alkylation.[17] |

References

-

Organic Chemistry On-Line. Aldehydes & Ketones - Synthesis I. Available at: [Link]

-

Wikipedia. Reactions of organocopper reagents. Available at: [Link]

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Available at: [Link]

-

PrepChem. Synthesis of 3-methylcyclohexanone. Available at: [Link]

-

Homework.Study.com. Aldol condensation of 3-methylcyclohexanone. Available at: [Link]

-

Rzepa, H. Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Available at: [Link]

-

Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]

-

University of Wisconsin. CHEM 330 Topics Discussed on Oct 19. Available at: [Link]

-

Wipf Group, University of Pittsburgh. History & Structure of Cuprates. Available at: [Link]

-

Wikipedia. Methylcyclohexanone. Available at: [Link]

-

Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]

-

Wikipedia. Enolate. Available at: [Link]

-

Filo. Explain enamines and enolates. Methylation of cyclohexanone using enamine. Available at: [Link]

- Kocienski, P. J. Protecting Groups. Thieme, 2004.

-

Organic Syntheses. Preparation and Use of Chloromethyl Methyl Ether (MOMCl) and Other α-Halo Ethers. Available at: [Link]

-

NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry. Available at: [Link]

-

Wikipedia. Chloromethyl methyl ether. Available at: [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. askthenerd.com [askthenerd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 6. Enolate - Wikipedia [en.wikipedia.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. Explain enamines and enolates. Methylation of cyclohexanone using enamine.. [askfilo.com]

- 9. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 15. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Streamlined Telescoped Synthesis of 2-Methoxymethyl-3-methylcyclohexan-1-one

Abstract

This application note details a robust and efficient telescoped synthesis for 2-methoxymethyl-3-methylcyclohexan-1-one, a valuable substituted cyclohexanone building block for pharmaceutical and materials science research. The described protocol leverages a tandem Michael addition-enolate trapping sequence, followed by an in-situ O-alkylation. By telescoping these steps, this process minimizes intermediate handling, reduces solvent waste, and improves overall time efficiency compared to traditional multi-step procedures. This guide provides a detailed, step-by-step protocol, mechanistic insights, and critical process parameters for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Substituted cyclohexanone scaffolds are core motifs in a vast array of natural products and pharmacologically active molecules.[1] The target molecule, this compound, possesses two key stereocenters and functional handles that make it an attractive intermediate for further elaboration. Traditional synthetic routes often involve multiple discrete steps of alkylation, purification, and functional group manipulation, leading to increased production time and cost.

A "telescoped" or "one-pot" synthesis, where sequential reactions are performed in the same vessel without the isolation of intermediates, offers a significant process advantage.[2] This approach enhances efficiency and sustainability by reducing solvent usage, minimizing product loss during transfers and purifications, and saving valuable time.[3]

The strategy outlined herein is a three-part process telescoped into two primary operational stages:

-

Tandem Conjugate Addition & Aldol-type Reaction: A highly regioselective 1,4-conjugate addition of a methyl group to 2-cyclohexenone generates a specific lithium enolate intermediate. This enolate is immediately trapped in-situ with formaldehyde to install the required hydroxymethyl group at the C-2 position.

-

In-situ O-Alkylation: Following a simple aqueous workup to remove inorganic byproducts, the crude hydroxymethyl intermediate is directly subjected to Williamson ether synthesis to yield the final methoxymethyl ether product.

This sequence is designed for its high fidelity and the logical compatibility of the reaction steps, making it an ideal candidate for a telescoped workflow. The initial conjugate addition sets the C-3 stereocenter, and the subsequent trapping at C-2 is directed by the position of the resulting enolate, offering excellent regiochemical control.

Overall Synthetic Workflow

The telescoped process transforms readily available starting materials into the target cyclohexanone derivative through a streamlined sequence.

Diagram 1: Telescoped Synthesis Workflow.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials, including pyrophoric organolithiums, toxic reagents, and flammable solvents. All operations must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment (PPE).

Part 1: Tandem Conjugate Addition & Hydroxymethylation

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium and organocuprate reagents are extremely sensitive to air and moisture. A dry, inert atmosphere is critical for success.

-

Low Temperature (-78 °C): The formation and reaction of the Gilman cuprate (lithium dimethylcuprate) and the subsequent enolate are performed at low temperatures to prevent side reactions, such as Wurtz coupling or decomposition of the thermally sensitive reagents.

-

Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde. It is "cracked" by heating to provide monomeric, anhydrous formaldehyde gas, which is bubbled directly into the reaction. This avoids introducing water, which would quench the enolate.

Materials & Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, septa, and nitrogen inlet

-

Schlenk line or manifold for inert atmosphere operations

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes and cannulas for liquid transfers

-

Apparatus for formaldehyde generation (flask with gas inlet tube, heating mantle)

Reagents:

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether (e.g., 1.6 M)

-

2-Cyclohexen-1-one

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-neck flask under a positive pressure of nitrogen. Equip it with a magnetic stir bar, a low-temperature thermometer, and rubber septa for reagent addition.

-

Cuprate Formation: To the flask, add Copper(I) Iodide (1.05 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous THF via cannula. To this stirred suspension, slowly add Methyllithium solution (2.1 equivalents) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Gilman) reagent. Stir for 30 minutes at -78 °C.

-

Conjugate Addition: Dissolve 2-cyclohexen-1-one (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold cuprate suspension. Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC). This step generates the lithium enolate of 3-methylcyclohexanone regioselectively.

-

Enolate Trapping: While the conjugate addition is proceeding, gently heat paraformaldehyde in a separate flask to generate anhydrous formaldehyde gas. Bubble the gas directly into the reaction flask at -78 °C via a wide-bore cannula. The reaction is typically complete after about 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Collect the organic layer.

Part 2: In-situ O-Alkylation (Etherification)

Causality Behind Experimental Choices:

-

No Intermediate Purification: The crude organic extract from Part 1 is used directly. This is the core of the "telescoping" strategy, saving time and material.

-

Strong Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base used to deprotonate the alcohol, forming a sodium alkoxide. This is necessary for the subsequent Sₙ2 reaction.

-

Methylating Agent: Iodomethane (MeI) is a highly reactive electrophile for the Williamson ether synthesis. It should be added after the alkoxide has fully formed to prevent side reactions.

Materials & Equipment:

-

Round-bottom flask from the previous step or a new dry flask

-

Magnetic stirrer, nitrogen inlet

-

Ice/water bath

Reagents:

-

Crude organic extract containing 2-hydroxymethyl-3-methylcyclohexan-1-one

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (MeI)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Solvent Exchange & Drying: Dry the organic layer from Part 1 over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil. Re-dissolve this oil in fresh anhydrous THF.

-

Deprotonation: Transfer the THF solution to a dry flask under nitrogen and cool to 0 °C in an ice bath. Carefully add Sodium Hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add Iodomethane (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Final Workup and Purification: Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, the crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary

The following table provides representative quantities and expected outcomes for the synthesis.

| Parameter | Stage 1: Tandem Reaction | Stage 2: O-Alkylation |

| Key Reagents | 2-Cyclohexenone, MeLi, CuI, (HCHO)n | NaH, MeI |

| Equivalents (vs. Enone) | 1.0 (Enone), 2.1 (MeLi), 1.05 (CuI) | 1.2 (NaH), 1.5 (MeI) |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | -78 °C | 0 °C to Room Temp. |

| Reaction Time | 2 - 4 hours | 12 - 16 hours |

| Expected Yield | - (Intermediate not isolated) | 65-75% (Overall, after purification) |

| Product Purity | - | >95% (after chromatography) |

Product Characterization (Expected): this compound

-

Molecular Formula: C₉H₁₆O₂[]

-

Molecular Weight: 156.22 g/mol []

-

Appearance: Colorless to pale yellow oil

-

¹H NMR: Will show characteristic peaks for the methyl group, methoxy group, diastereotopic protons of the -CH₂O- group, and cyclohexanone ring protons.

-

¹³C NMR: Will show a peak for the ketone carbonyl (~210-215 ppm) and other aliphatic carbons.

-

IR (Infrared Spectroscopy): Strong C=O stretch (~1710 cm⁻¹).

Mechanistic Insights and Discussion

The success of this telescoped process hinges on the precise control of reactivity. The Michael addition is a powerful C-C bond-forming reaction that creates a thermodynamically stable enolate.[5][6] Trapping this specific enolate before it can equilibrate or react in other ways is key to the high regioselectivity of the hydroxymethylation step.

Diagram 2: Simplified Reaction Mechanism Pathway.

Stereochemical Considerations: The reaction creates two new stereocenters at C-2 and C-3. The Michael addition can favor the trans addition of the methyl group relative to the incoming electrophile in the subsequent step. However, this protocol will generally produce a mixture of diastereomers. For applications requiring a single stereoisomer, chiral catalysts or auxiliaries would be necessary for the conjugate addition step, or a downstream chiral separation would be required.[7]

Conclusion

The telescoped synthesis presented provides a highly efficient and practical route to this compound. By combining a tandem conjugate addition-enolate trap with an in-situ etherification, this protocol minimizes operational complexity, reduces waste, and improves overall yield. This method is well-suited for laboratory-scale synthesis and offers a scalable framework for the production of valuable chemical intermediates.

References

-

Powers, J. P., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ChemRxiv. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

-

Wang, L., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

-

ResearchGate. (2025). One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Robinson annulation. Wikipedia. Available at: [Link]

-

Marco, J. A., et al. (2007). Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules. Available at: [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

-

ChemTalk. (2023). Robinson Annulation. ChemTalk. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC - NIH. Available at: [Link]

-

VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. Available at: [Link]

- Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of 2-Methoxymethyl-3-methylcyclohexan-1-one

Welcome to the technical support guide for 2-methoxymethyl-3-methylcyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing epimerization at the C2 position. Maintaining the stereochemical integrity of this and related substituted cyclohexanones is paramount for ensuring desired biological activity and reproducible results. This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to help you navigate your synthesis and handling procedures confidently.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

A1: Epimerization is a chemical process where the stereochemical configuration at only one of several chiral centers in a molecule is inverted.[1] For this compound, the primary concern is the stereocenter at the C2 position, which is adjacent to the carbonyl group (the α-carbon).

The hydrogen atom at this C2 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl.[2] Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[3][4] When this intermediate is reprotonated, the proton can add from either face of the planar system, leading to a mixture of the original diastereomer and its C2 epimer.[5] This loss of stereochemical purity can drastically alter the molecule's biological activity and create significant challenges in purification and analysis.

Q2: Which conditions are most likely to induce epimerization at the C2 position?

A2: Epimerization is primarily catalyzed by acids and bases.[6]

-

Basic Conditions: Bases remove the α-proton to form an enolate intermediate. This is often the most common cause of unintentional epimerization. Even mild bases (like amines) or basic surfaces (like certain grades of silica gel) can facilitate this process. Strong bases will deprotonate the α-carbon rapidly.[7]

-

Acidic Conditions: Acids catalyze epimerization by protonating the carbonyl oxygen, which makes the α-proton more acidic and easier to remove, leading to an enol intermediate.[8][9]

-

Elevated Temperatures: Higher temperatures increase the rate of both acid- and base-catalyzed epimerization.[10][11] Reactions or distillations performed at high heat, especially in the presence of trace acidic or basic impurities, pose a significant risk.

Q3: How can I quickly check if my sample has epimerized?

A3: The most effective method for determining the diastereomeric ratio (d.r.) is ¹H NMR spectroscopy . Look for well-resolved, non-overlapping signals that are unique to each diastereomer. Often, the α-proton itself or the adjacent methoxy or methyl protons will appear as two distinct sets of signals with different chemical shifts. The ratio of the integrals for these signals corresponds to the d.r. For more complex spectra or low-level detection, chiral HPLC or specialized NMR techniques may be necessary.

Section 2: Mechanistic Insights & Visualizations

The key to preventing epimerization is understanding its mechanisms. The process proceeds through a planar intermediate, which erases the stereochemical information at the α-carbon.

Mechanism 1: Base-Catalyzed Epimerization

Under basic conditions, a base removes the acidic α-proton to form a resonance-stabilized, planar enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of diastereomers.[12][13]

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Mechanism 2: Acid-Catalyzed Epimerization

In the presence of acid, the carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the ketone can occur via protonation on either face of the double bond.[6][14]

Caption: Acid-catalyzed epimerization via a planar enol intermediate.

Section 3: Troubleshooting Guide for Experimental Scenarios

Scenario 1: "My diastereomeric ratio is degrading during aqueous workup or extraction."

-

Potential Cause: The use of standard basic solutions (e.g., saturated sodium bicarbonate, NaHCO₃) or strong acids (e.g., 1M HCl) to neutralize the reaction or wash organic layers is a common culprit. These conditions are often sufficient to catalyze epimerization.

-

Solution & Prevention:

-

Use Buffered or Mildly Acidic Washes: Instead of strong bases, use a pH 7 phosphate buffer or a cooled, dilute solution of ammonium chloride (NH₄Cl) for quenching and washing.[15]

-

Minimize Contact Time: Perform extractions quickly and efficiently. Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

-

Work at Low Temperatures: Perform the entire workup process in an ice bath to reduce the rate of potential epimerization.

-

Scenario 2: "I'm observing significant epimerization during a base-mediated reaction (e.g., alkylation, aldol)."

-

Potential Cause: The choice of base, solvent, and temperature is critical. Protic solvents (like ethanol) can act as a proton source to reprotonate the enolate, leading to equilibrium between diastereomers.[16] Using a slight excess of a strong base or running the reaction at too high a temperature can also promote epimerization.[17]

-

Solution & Prevention:

-

Select the Right Base and Conditions: For kinetic control (to avoid equilibration), use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or KHMDS in an aprotic solvent (like THF) at low temperatures (-78 °C).[7] This rapidly and irreversibly forms the enolate, which can then be trapped with an electrophile before it has a chance to equilibrate.

-

Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to ensure all the ketone is deprotonated, preventing any remaining starting material from acting as a proton source for epimerization.

-

Maintain Low Temperatures: Do not allow the reaction to warm up until the enolate has been fully quenched by the desired electrophile.

-

| Base Type | Typical Conditions | Epimerization Risk | Comments |

| Strong/Hindered (Kinetic) | LDA, KHMDS, LHMDS | Low | Ideal for forming a specific enolate quickly and irreversibly at low temps (-78°C). |

| Strong/Protic | NaOH, KOH, NaOEt in EtOH | High | Promotes rapid equilibrium between diastereomers via proton exchange with the solvent. |

| Weak/Amine | Triethylamine (Et₃N), DBU | Moderate to High | Often sufficient to cause epimerization, especially with heating or long reaction times. |

Scenario 3: "My compound is epimerizing during silica gel chromatography."

-

Potential Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze epimerization of sensitive substrates. The long contact time and large surface area exacerbate this issue.

-

Solution & Prevention:

-

Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% v/v in the eluent), and then packing the column.[18]

-